3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole
Description
3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound featuring a partially saturated isoxazole (4,5-dihydro-1,2-oxazole) ring substituted with a tert-butyl group at position 3 and a chloromethyl group at position 3. Its molecular formula is C₈H₁₃ClNO, with a molecular weight of 174.65 g/mol. The tert-butyl group confers steric bulk and lipophilicity, while the chloromethyl moiety enhances reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis .
Properties
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAKGGNNQAHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with chloroacetaldehyde in the presence of a base to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated compounds.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazoles.
Scientific Research Applications
3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Ring Saturation and Reactivity
- The 4,5-dihydro-1,2-oxazole core in the target compound introduces partial saturation, reducing aromaticity compared to fully unsaturated oxazoles or oxadiazoles (e.g., 1,2,4-oxadiazole derivatives in ). This saturation may enhance metabolic stability by resisting oxidation but could increase susceptibility to ring-opening reactions under acidic or enzymatic conditions .
- In contrast, unsaturated oxadiazoles (e.g., 1,2,4-oxadiazole) exhibit greater thermal and oxidative stability due to conjugation, making them preferred for high-temperature applications .
Substituent Effects on Physicochemical Properties
- tert-Butyl vs.
- Chloromethyl vs. Other Electrophilic Groups : The chloromethyl group’s reactivity enables nucleophilic substitution, facilitating derivatization into amines, thiols, or azides. Bromo or methoxy substituents (e.g., in ) offer alternative reactivity pathways, such as Suzuki couplings or demethylation .
Biological Activity
Overview
3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole is an organic compound with the molecular formula C8H14ClNO. It belongs to the oxazole family and is characterized by a five-membered ring containing one nitrogen and one oxygen atom. The tert-butyl group enhances its lipophilicity and stability, while the chloromethyl group allows for potential reactivity in biological systems. This compound has garnered attention for its biological activity, particularly in medicinal chemistry.
The biological activity of 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biological macromolecules. This interaction can disrupt normal biological functions, making it a candidate for therapeutic applications. The unique structural features of this compound influence its reactivity and potential targets within biological systems:
- Chloromethyl Group : Engages in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Tert-butyl Group : Influences membrane permeability and distribution within biological systems.
Anticancer Properties
Research indicates that derivatives of 3-tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole exhibit significant anticancer activity. A comparative study showed that compounds related to oxazoles can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : Human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8).
- Mechanism : Induction of apoptosis was confirmed through flow cytometry assays, revealing dose-dependent effects on cell viability.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Its derivatives have been investigated for their ability to inhibit bacterial growth and disrupt cellular functions in pathogenic microorganisms.
Case Studies
- Synthesis and Cytotoxicity : A study synthesized various oxazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain modifications to the oxazole structure enhanced cytotoxic activity significantly compared to standard drugs like doxorubicin .
- Molecular Docking Studies : Molecular docking studies suggested strong interactions between the oxazole derivatives and specific receptors involved in cancer progression, indicating potential pathways for therapeutic intervention .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|---|
| 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole | Anticancer | MCF-7, CEM-13, MEL-8 | 0.65 - 2.41 | Induces apoptosis via caspase activation |
| Derivatives of 3-Tert-butyl Oxazoles | Antimicrobial | Various bacterial strains | Varies | Disrupts cellular functions |
| Oxazole-based compounds | Cytotoxic | MCF-7, HeLa | 10.38 | Targets specific enzymes/receptors |
Q & A
Basic: What are the common synthetic routes for 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole, and what factors influence yield optimization?
Answer:
The synthesis typically involves cyclization of precursors such as 5-substituted dihydroisoxazoles. A validated method includes reacting 3-tert-butyl-4,5-dihydro-1,2-oxazole with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., zinc iodide) at 0–5°C. Key factors for yield optimization include:
- Catalyst concentration : 5–10 mol% ZnI₂ ensures efficient electrophilic substitution.
- Solvent selection : Dichloromethane or THF minimizes side reactions.
- Temperature control : Sub-zero conditions reduce decomposition of reactive intermediates.
Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity. For scale-up, continuous flow reactors improve consistency .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm; oxazole ring protons resonate at δ 4.5–5.5 ppm.
- ¹³C NMR : The oxazole carbons (C-4 and C-5) show signals near δ 70–80 ppm.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 217.0895).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area).
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported metabolic pathways of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole across different in vitro and in vivo studies?
Answer:
Contradictions often arise from species-specific metabolism or experimental variability. Mitigation strategies include:
- Cross-species comparative studies : Use identical incubation conditions (e.g., liver microsomes from rats, humans, and dogs).
- Isotope labeling : Track specific biotransformations (e.g., ¹⁸O-labeled water to confirm hydrolysis).
- Targeted LC-MS/MS : Monitor key metabolites (e.g., hydroxylated or hydrolyzed products) via MRM transitions (e.g., m/z 198 → 281 for oxazole ring cleavage) .
Example workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | In vitro microsome incubation | Identify primary metabolites |
| 2 | Stable isotope tracing | Confirm metabolic pathways |
| 3 | Cross-species validation | Resolve interspecies differences |
Advanced: What strategies enhance the metabolic stability of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole derivatives for pharmaceutical applications?
Answer:
Key modifications to block metabolic hot spots:
- Halogen substitution : Replace chloromethyl with a trifluoromethyl group to resist hydrolysis.
- Steric hindrance : Introduce bulky groups (e.g., adamantyl) near the oxazole ring to limit enzyme access.
- Ring saturation : Convert dihydroisoxazole to a fully saturated oxazolidine to reduce oxidation susceptibility.
Evidence from similar compounds shows that fluorination increases metabolic half-life (t₁/₂) by 3-fold in human hepatocyte assays .
Basic: How is the hydrolytic stability of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole evaluated under physiological conditions?
Answer:
Protocol :
Buffer preparation : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO.
Incubation : Compound (10 µM) at 37°C for 24 hours.
Analysis :
- HPLC-UV : Quantify parent compound degradation.
- LC-MS : Identify hydrolysis products (e.g., carboxylic acid derivatives).
Key findings : Hydrolysis at the oxazole ring is pH-dependent, with <10% degradation at pH 7.4 but >80% at pH 2.0 (simulating gastric conditions) .
Advanced: What computational methods predict the binding interactions of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against targets like adenosine receptors (PDB ID: 5G53). The chloromethyl group shows affinity for hydrophobic pockets (ΔG ≈ -8.2 kcal/mol).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
- QSAR modeling : Correlate substituent electronegativity with inhibitory activity (R² = 0.89 for MAO-B inhibition) .
Basic: What safety precautions are critical when handling 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced: How can researchers address discrepancies in reported biological activity data for 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole analogs?
Answer:
Discrepancies often stem from assay variability or impurity interference. Solutions include:
- Standardized bioassays : Use validated protocols (e.g., NIH guidelines for MAO inhibition).
- Orthogonal purity checks : Combine HPLC, HRMS, and elemental analysis.
- Blinded replicates : Minimize operator bias in activity scoring.
For example, inconsistent IC₅₀ values for MAO-B inhibition (5–50 µM) were resolved by confirming compound integrity via HRMS .
Basic: What is the role of the chloromethyl group in the reactivity of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole?
Answer:
The chloromethyl group serves as:
- Electrophilic site : Facilitates nucleophilic substitution (e.g., with amines or thiols).
- Crosslinking agent : Enables covalent binding to proteins (e.g., in activity-based proteomics).
- Metabolic liability : Prone to hydrolysis or glutathione conjugation in vivo.
Replacement with a methyl group reduces reactivity but improves metabolic stability .
Advanced: What methodologies characterize the acid-base properties of 3-Tert-butyl-5-(chloromethyl)-4,5-dihydro-1,2-oxazole derivatives?
Answer:
- Potentiometric titration : Use 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol to determine pKa.
- UV-Vis spectroscopy : Monitor absorbance shifts at λ = 260 nm during protonation/deprotonation.
- DFT calculations : Predict pKa via Gaussian09 (B3LYP/6-31G*).
Example data :
| Derivative | Experimental pKa | Calculated pKa |
|---|---|---|
| Parent compound | 3.8 ± 0.2 | 3.6 |
| Trifluoromethyl analog | 2.5 ± 0.1 | 2.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
